

# A Comprehensive Technical Guide to the Physicochemical Properties of Quinine Ethyl Carbonate

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## Compound of Interest

Compound Name: *Euquinine*

Cat. No.: *B1596029*

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## Introduction

Quinine Ethyl Carbonate, a derivative of the well-known antimalarial drug quinine, is a tasteless and odorless crystalline compound. This modification of the parent molecule is of significant interest in pharmaceutical development, aiming to improve palatability and potentially alter pharmacokinetic properties. This technical guide provides an in-depth overview of the core physicochemical properties of quinine ethyl carbonate, complete with experimental protocols and visualizations to support research and development activities.

## Chemical and Physical Properties

Quinine Ethyl Carbonate is characterized by the addition of an ethyl carbonate group to the hydroxyl moiety of quinine. This structural modification influences its physical and chemical characteristics.

Chemical Structure:

- IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate[1]
- CAS Number: 83-75-0[2]

- Chemical Formula:  $C_{23}H_{28}N_2O_4$  [2]
- Molecular Weight: 396.48 g/mol [2]

## Physicochemical Data Summary

The quantitative physicochemical properties of quinine ethyl carbonate are summarized in the table below. It is important to note that while extensive data is available for the parent compound, quinine, specific experimental values for the melting point and pKa of quinine ethyl carbonate are not readily found in the public domain.

Property	Value	Reference
Appearance	White crystals; odorless and initially tasteless, developing a bitter taste.	[3]
Molecular Formula	$C_{23}H_{28}N_2O_4$	[2]
Molecular Weight	396.48 g/mol	[2]
Melting Point	Not available. For reference, the melting point of quinine is 173-175 °C.	
Boiling Point	526.3°C at 760 mmHg	
Solubility	- Water: Practically insoluble- Methanol: Very soluble- Ethanol (95% & 99.5%): Freely soluble- Diethyl Ether: Soluble- Dilute Hydrochloric Acid: Dissolves	[3]
pKa	Not available. For reference, the pKa values for quinine are approximately 4.21 and 7.73.	
Optical Rotation	$[\alpha]_D$ : -42.2° to -44.0° (c=1 in methanol)	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinine ethyl carbonate.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum of quinine ethyl carbonate in methanol (1 in 20,000 solution) shows characteristic absorption maxima. For comparison, quinine's UV absorption peaks at approximately 350 nm in UVA.<sup>[4][5]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a potassium bromide (KBr) disk method, will exhibit characteristic peaks for the functional groups present in the molecule. Key expected absorptions include those for the aromatic quinoline system, the C-O stretching of the ether and carbonate groups, and C-H stretching of the aliphatic and aromatic components.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for quinine ethyl carbonate are not readily available, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be predicted based on the structure and the known spectra of quinine.<sup>[6][7][8]</sup>

- $^1\text{H}$  NMR: The spectrum would show characteristic signals for the quinoline and quinuclidine ring protons, the vinyl group protons, and the methoxy group protons, similar to quinine. Additionally, new signals corresponding to the ethyl group of the carbonate moiety would be present: a triplet around 1.2-1.4 ppm ( $\text{CH}_3$ ) and a quartet around 4.1-4.3 ppm ( $\text{CH}_2$ ). The proton at the C9 position, where the carbonate is attached, would likely experience a downfield shift compared to its position in quinine.
- $^{13}\text{C}$  NMR: The spectrum would display signals for all 23 carbon atoms. In addition to the signals corresponding to the quinine skeleton, new resonances for the ethyl group (a methyl carbon around 14 ppm and a methylene carbon around 64 ppm) and the carbonyl carbon of the carbonate group (around 155 ppm) would be observed. The chemical shift of the C9 carbon would also be significantly affected by the attached carbonate group.

## Experimental Protocols

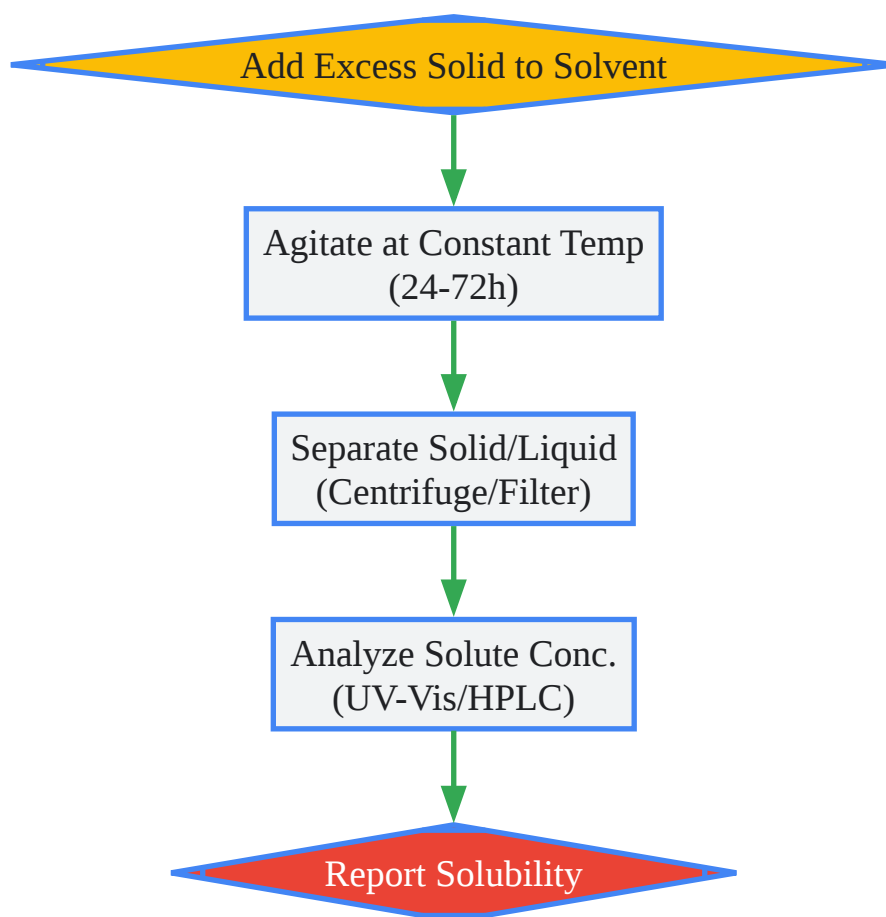
Detailed methodologies for determining key physicochemical properties are provided below.

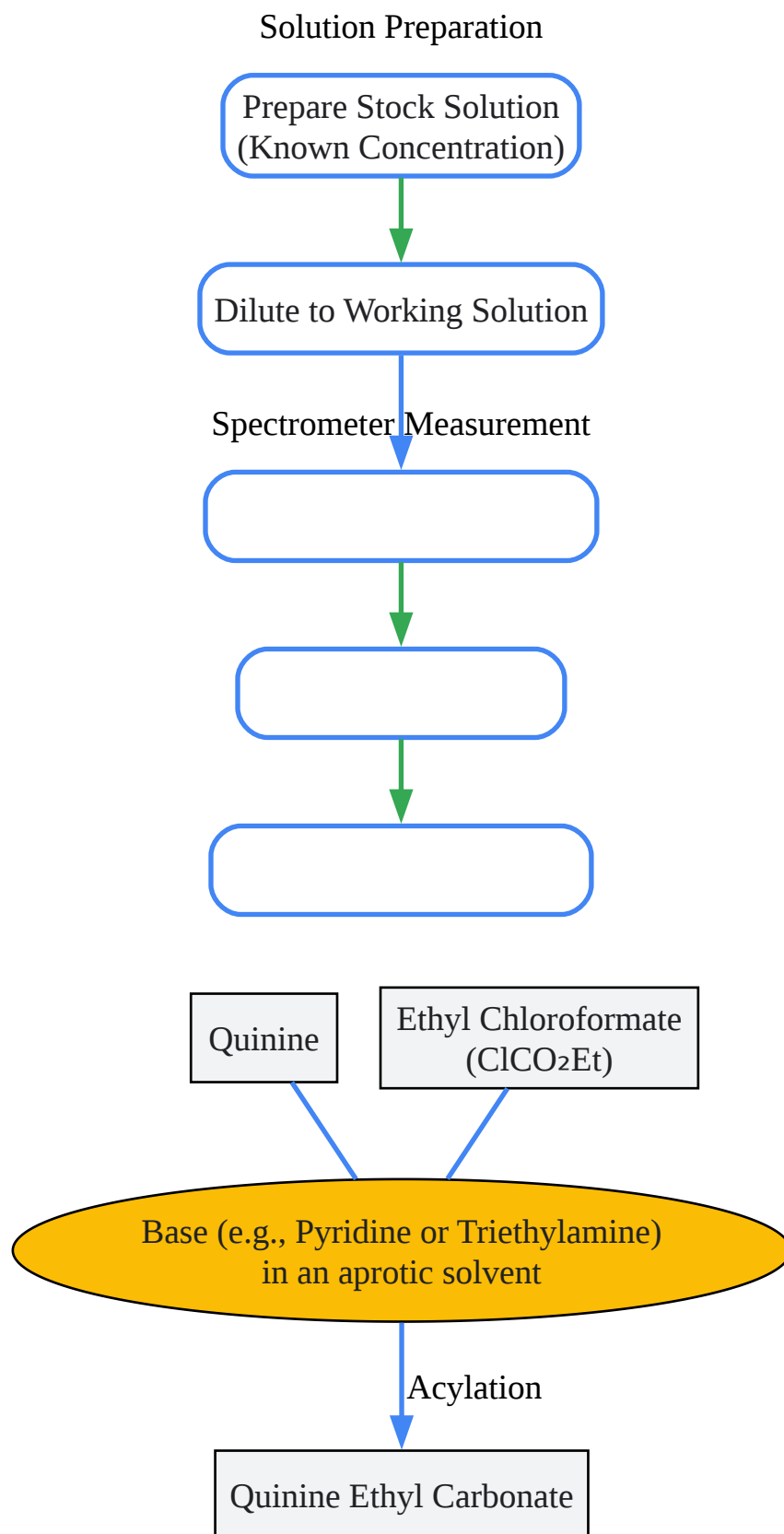
### Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline solid melts.

Methodology:

- **Sample Preparation:** A small amount of the quinine ethyl carbonate crystals is finely ground into a powder. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample.
- **Packing:** The capillary tube is inverted and tapped gently to pack the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.
- **Measurement:** The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- **Heating:** The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.





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